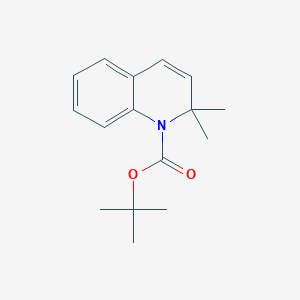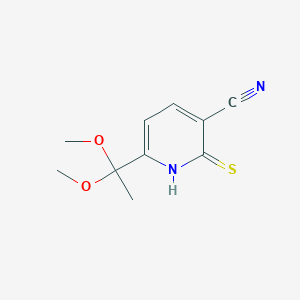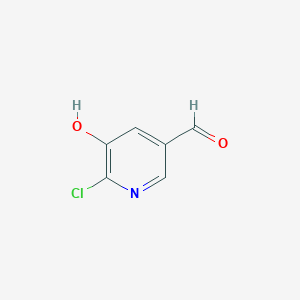![molecular formula C14H13NO4S2 B069911 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid CAS No. 175203-21-1](/img/structure/B69911.png)
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including compounds similar to 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, involves intricate chemical processes. For example, the synthesis and characterization of chloro-di-phenyltin(IV) complexes with mercapto-nicotinic acid highlight the complexity of synthesizing nicotinic acid derivatives. These processes typically involve reactions with specific reagents under controlled conditions to achieve the desired molecular structure (Xanthopoulou et al., 2006).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by detailed spectroscopic and structural analysis. For instance, the molecular structure, spectroscopic properties, and DFT calculations of 2-(methylthio)nicotinic acid provide insights into the conformation, electronic properties, and vibrational modes of such molecules. Techniques such as FT-IR, micro-Raman spectroscopy, and NMR are utilized to elucidate structural details, demonstrating the complexity and specificity of these molecular systems (H. Gökce & S. Bahçelī, 2013).
Chemical Reactions and Properties
Chemical reactions involving nicotinic acid derivatives can be complex and varied. For example, the synthesis and characterization of a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid involve specific reactions that illustrate the reactivity and chemical properties of these compounds. Such studies often focus on the catalytic, synthetic, and reactivity aspects of the molecules, providing valuable information on their chemical behavior (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as crystallization tendency, melting behavior, and phase transitions, are crucial for understanding their behavior in different environments. Studies like the one on the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) reveal the impact of molecular modifications on the physical properties of these compounds, including their stability, crystallization behavior, and phase transitions (Arjun Kalra et al., 2017).
Chemical Properties Analysis
The chemical properties of nicotinic acid derivatives are influenced by their molecular structure. For example, the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement showcases the chemical reactivity and potential transformations of such compounds, highlighting their reactivity, stability, and potential for chemical modifications (Kishore Thalluri et al., 2014).
Wissenschaftliche Forschungsanwendungen
Lipid-modifying Effects
Nicotinic acid has been extensively studied for its lipid-modifying effects. It is known to be effective in treating dyslipidemia by improving lipid profiles—specifically, increasing high-density lipoprotein (HDL) cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol and triglycerides. This makes nicotinic acid a valuable drug for managing conditions like hyperlipidemia and cardiovascular disease. The prolonged-release formulation of nicotinic acid shows similar efficacy to immediate-release forms but with potentially better tolerability and fewer side effects, such as vasodilatory flushing (McCormack & Keating, 2005).
Atherosclerosis and Cardiovascular Disease Prevention
Research indicates that nicotinic acid not only improves lipid profiles but may also slow the progression of atherosclerosis and, in some cases, induce regression of the condition. This effect is particularly noted when nicotinic acid is used in conjunction with statins, highlighting its potential for preventing coronary artery disease through both lipid-mediated and non-lipid-mediated (such as anti-inflammatory) effects (Digby, Lee, & Choudhury, 2009).
Antioxidant Capacity
Derivatives of nicotinic acid have been studied for their antioxidant capacity. For example, the ABTS/PP decolorization assay is used to measure the antioxidant capacity of various compounds, including nicotinic acid derivatives. These studies contribute to understanding how nicotinic acid and its derivatives may provide protective effects against oxidative stress, which is a factor in many chronic diseases (Ilyasov et al., 2020).
Anticancer Potential
Nicotinic acid and its derivatives are being explored for their potential as anticancer agents. The structural aspects of nicotinic acid play a role in the development of novel drugs aimed at cancer treatment. Research into novel derivatives of nicotinic acid suggests that these compounds might hold promise in developing efficient anticancer drugs, highlighting the importance of nicotinic acid derivatives in medicinal chemistry (Jain et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(benzenesulfonyl)ethylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-14(17)12-7-4-8-15-13(12)20-9-10-21(18,19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXDTDBDUWKOQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384881 |
Source


|
| Record name | 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid | |
CAS RN |
175203-21-1 |
Source


|
| Record name | 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


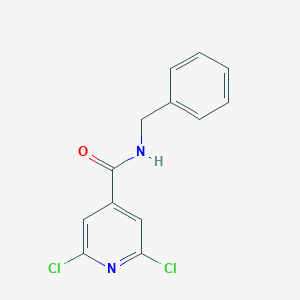
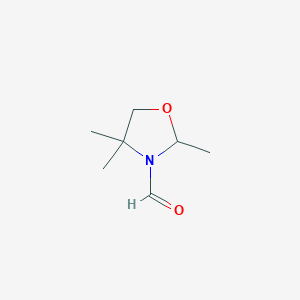
![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
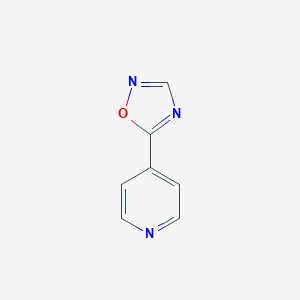
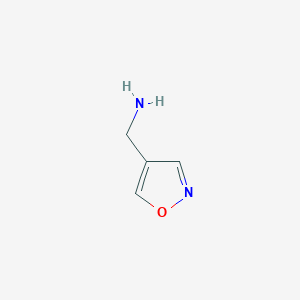
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
